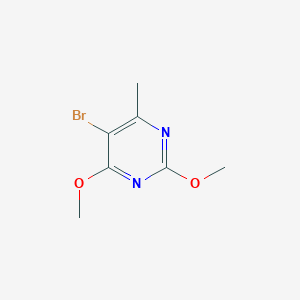

5-Bromo-2,4-dimethoxy-6-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Table 1: Comparison of Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| One-step reaction | Uses 2-bromomalonaldehyde and amidine | Simple, low cost | Limited to specific substrates |

| Multi-step synthesis | Involves several reagents and steps | Versatile for different derivatives | Higher cost, more complex |

| Catalytic methods | Uses metal catalysts for reactions | High yields possible | Requires careful handling of catalysts |

Biological Activities

Research indicates that 5-Bromo-2,4-dimethoxy-6-methylpyrimidine exhibits promising biological activities. It has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of this compound can inhibit tumor growth effectively, making it a candidate for further development in cancer therapies .

Case Study: Antitumor Evaluation

In a study published in the Journal of Medicinal Chemistry, various derivatives of pyrimidines were synthesized and tested for their antitumor properties. The results indicated that modifications at the C-6 position significantly influenced the biological activity, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .

Pharmaceutical Applications

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles as enzyme inhibitors, particularly in pathways related to inflammatory diseases and cancer .

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Enzyme inhibitors | Compounds derived from this pyrimidine can inhibit specific enzymes involved in disease processes. |

| Antitumor agents | Demonstrated efficacy in inhibiting tumor growth in preclinical studies. |

| Medical intermediates | Used as building blocks in the synthesis of complex pharmaceutical compounds. |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at C-5 Bromine

The bromine atom at C-5 serves as a primary site for substitution due to its electron-withdrawing nature and leaving-group capability. Reactions typically proceed under basic or catalytic conditions:

-

Mechanistic Insight : SNAr proceeds via a Meisenheimer complex intermediate, stabilized by electron-donating methoxy groups at C-2/C-4.

-

Limitations : Steric hindrance from the C-6 methyl group may reduce reactivity toward bulky nucleophiles .

Demethylation of Methoxy Groups

The methoxy groups at C-2/C-4 can undergo demethylation under acidic or oxidative conditions, enabling further functionalization:

-

Hydrolysis with HBr/AcOH :

2,4-Dimethoxy48% HBr, AcOH, reflux2,4-Dihydroxy

Yields dihydroxy derivatives (e.g., 5-bromo-2,4-dihydroxy-6-methylpyrimidine), which serve as intermediates for phosphorylation or glycosylation . -

Oxidative Demethylation (KMnO₄) :

Selective oxidation of C-2 methoxy to carbonyl under acidic conditions is observed in analogs .

Functionalization at C-6 Methyl Group

The methyl group at C-6 can undergo oxidation or alkylation:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl or heteroaryl group introduction:

-

Suzuki-Miyaura Coupling :

5-Bromo+Aryl-B(OH)2Pd(dppf)Cl2,Na2CO3,dioxane5-Aryl derivatives

Yields range from 60–85% depending on boronic acid steric demand . -

Buchwald-Hartwig Amination :

5-Bromo+AminePd2(dba)3,Xantphos,NaOtBu5-Amino derivatives

Used to synthesize kinase inhibitors .

Electrophilic Substitution

The electron-rich ring permits electrophilic attack at activated positions:

-

Nitration (HNO₃/H₂SO₄) :

Nitration occurs at C-5 (para to bromine) in analogs, though yields are low (<30%) due to competing side reactions . -

Halogenation (NCS/NBS) :

Bromine at C-5 directs electrophiles to C-6 methyl or C-3 positions, but steric effects limit practicality .

Photocatalytic Perfluoroalkylation

Under organophotocatalyst-free conditions, the compound reacts with perfluoroalkyl iodides (Rf-I) in DMSO:

5-Bromo+C4F9IDMSO, 60°C5-(Perfluorobutyl)

Yields reach 48–64% for analogs, enabling fluorinated drug candidates .

Biological Activity Modulation

Derivatives show cytostatic effects in tumor cell lines (IC₅₀ = 1–10 μM), with structure-activity relationships (SAR) highlighting:

Propriétés

IUPAC Name |

5-bromo-2,4-dimethoxy-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQXHRLQNOZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493860 |

Source

|

| Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-70-7 |

Source

|

| Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.